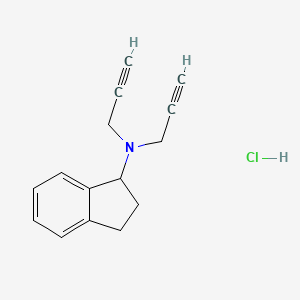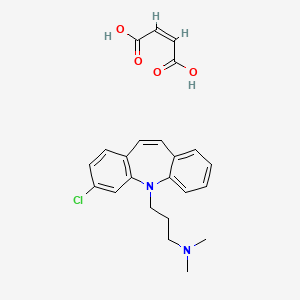
N-2-Propynyl Rasagiline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-Propynyl Rasagiline Hydrochloride is a white crystalline powder that is soluble in water and organic solvents such as ethanol and dimethyl sulfoxide. It is a derivative of monoamine oxidase-B inhibitors and exhibits anti-Parkinsonian activity . This compound is primarily used in the treatment of Parkinson’s disease, where it functions as an irreversible inhibitor of monoamine oxidase-B, thereby increasing the levels of dopamine in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-2-Propynyl Rasagiline Hydrochloride involves the reaction of propargylamine with 1-indanone to form N-propargyl-1-indanamine. This intermediate is then reacted with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-2-Propynyl Rasagiline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Substitution reactions can occur at the propargyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted propargyl derivatives .
Scientific Research Applications
N-2-Propynyl Rasagiline Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
N-2-Propynyl Rasagiline Hydrochloride exerts its effects by irreversibly inhibiting monoamine oxidase-B, an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, the compound increases the levels of dopamine, thereby improving motor function in patients with Parkinson’s disease . The molecular targets include the active site of monoamine oxidase-B, and the pathways involved are related to dopamine metabolism .
Comparison with Similar Compounds
Selegiline: Another monoamine oxidase-B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible inhibitor of monoamine oxidase-B with additional glutamate release inhibition properties.
Comparison: N-2-Propynyl Rasagiline Hydrochloride is unique in its irreversible inhibition of monoamine oxidase-B, which leads to a prolonged increase in dopamine levels. Unlike Selegiline, it does not produce amphetamine-like metabolites, making it a safer option for long-term use . Safinamide, on the other hand, offers reversible inhibition and additional neuroprotective effects, but its overall efficacy in comparison to this compound is still under investigation .
Properties
IUPAC Name |
N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-3-11-16(12-4-2)15-10-9-13-7-5-6-8-14(13)15;/h1-2,5-8,15H,9-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHGGELRCDCZQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#C)C1CCC2=CC=CC=C12.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate](/img/structure/B568772.png)


![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)
![(4R,5R,8R,9S,10S,11R,12S)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one](/img/structure/B568777.png)

![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)


![3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid](/img/structure/B568788.png)



